molecular formula C16H26ClNO B1397693 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride CAS No. 1219963-86-6

4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride

Cat. No.: B1397693
CAS No.: 1219963-86-6
M. Wt: 283.83 g/mol
InChI Key: DAXFDKXCQFQPQG-UHFFFAOYSA-N
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Description

4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is a chemical compound with the molecular formula C16H25NO·HCl. It is known for its unique structure, which includes a piperidine ring and a tert-pentyl group attached to a phenyl ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride typically involves the reaction of 4-(tert-Pentyl)phenol with 4-piperidinol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired ether linkage. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Nitro compounds, halogenated derivatives

Scientific Research Applications

4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is utilized in various scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)phenyl 4-piperidinyl ether hydrochloride
  • 4-(tert-Amyl)phenyl 4-piperidinyl ether hydrochloride
  • 4-(tert-Hexyl)phenyl 4-piperidinyl ether hydrochloride

Uniqueness

4-(4-(tert-Pentyl)phenoxy)piperidine hydrochloride is unique due to its specific tert-pentyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, biological activity, and overall performance in various applications.

Properties

IUPAC Name

4-[4-(2-methylbutan-2-yl)phenoxy]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO.ClH/c1-4-16(2,3)13-5-7-14(8-6-13)18-15-9-11-17-12-10-15;/h5-8,15,17H,4,9-12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXFDKXCQFQPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219963-86-6
Record name Piperidine, 4-[4-(1,1-dimethylpropyl)phenoxy]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219963-86-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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